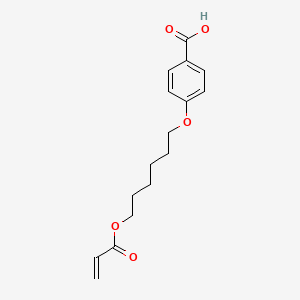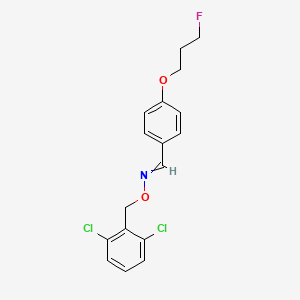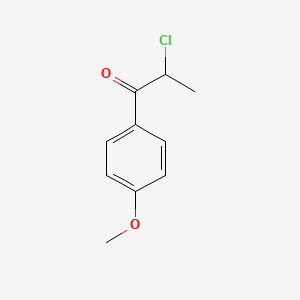
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
Descripción general
Descripción
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride, also known as ACBC, is a chemical compound with the molecular formula C11H13ClN2O2 . It has recently gained attention in the scientific community due to its potential applications.
Molecular Structure Analysis
The molecular structure of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is represented by the formula C11H13ClN2O2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride include its molecular formula C11H13ClN2O2 and molecular weight 240.68 g/mol . More detailed properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
1. Enhancement of Physico-Chemical Properties
- Application : The molecule 2-cyano-3-[4 (diphenylamino)phenyl] acrylic acid was doped with a potassium atom at two different positions to enhance its physico-chemical properties .
- Method : The molecules were studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, with the basic sets 6-31G (d,p) and 6-311G (d,p) .
- Results : The energy gap at the B3LYP level is smaller in the doped molecules compared to the virgin molecule. The dipole moment, average polarizability, first-order hyperpolarizability, refractive index, electric susceptibility, dielectric constant increased considerably in the doped molecules .
2. Suzuki–Miyaura Coupling
- Application : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
3. Organic Semiconductor Molecules
- Application : Organic π-conjugated molecules, such as 2-cyano-3-[4 (diphenylamino)phenyl] acrylic acid, have been developed for the creation of low-cost multifunctional devices, such as photovoltaic cells, thin-film transistors, LEDs, sensors, and optical memories .
- Method : The properties of these molecules are enhanced by lengthening the π-conjugated chain or by using dyes containing thiophene derivatives .
- Results : These modifications have resulted in improved light conversion efficiency and greater optical non-linearity and faster optical response .
4. Synthesis of Thiophene Derivatives
- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method : The synthesis of thiophene derivatives involves various chemical reactions .
- Results : The synthesized thiophene derivatives have shown promising properties in biological applications .
6. Optoelectronic Devices
- Application : Organic π-conjugated molecules, such as 2-cyano-3-[4 (diphenylamino)phenyl] acrylic acid, have been developed for the development of low-cost multifunctional devices, such as photovoltaic cells, thin-film transistors, LEDs, sensors, optical memories, etc .
- Method : The properties of these molecules are enhanced by lengthening the π-conjugated chain or by using dyes containing thiophene derivatives .
- Results : These modifications have resulted in improved light conversion efficiency and greater optical non-linearity and faster optical response .
Propiedades
IUPAC Name |
(3S)-3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGYFQMRAJZGBQ-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375858 | |
| Record name | (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride | |
CAS RN |
332061-84-4, 270065-82-2 | |
| Record name | Benzenebutanoic acid, β-amino-2-cyano-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(2-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)
![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)


![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)
![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

